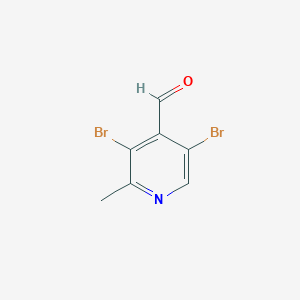

3,5-Dibromo-2-methylisonicotinaldehyde

Description

3,5-Dibromo-2-methylisonicotinaldehyde is a halogenated aromatic aldehyde with a pyridine backbone substituted with bromine atoms at the 3 and 5 positions, a methyl group at the 2 position, and an aldehyde functional group at the 4 position. The bromine atoms enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group enables condensation or nucleophilic addition reactions. Its steric and electronic profile, influenced by the methyl group and bromine substituents, distinguishes it from related derivatives .

Properties

Molecular Formula |

C7H5Br2NO |

|---|---|

Molecular Weight |

278.93 g/mol |

IUPAC Name |

3,5-dibromo-2-methylpyridine-4-carbaldehyde |

InChI |

InChI=1S/C7H5Br2NO/c1-4-7(9)5(3-11)6(8)2-10-4/h2-3H,1H3 |

InChI Key |

SLEMLPPTGWNMOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1Br)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Methylisonicotinaldehyde or Related Precursors

A common approach starts from 2-methylisonicotinaldehyde or its precursors, followed by bromination to introduce bromine atoms at the 3 and 5 positions.

Reagents and Conditions: Bromine (Br2) or bromine sources in the presence of catalysts or radical initiators such as azobisisobutyronitrile (AIBN) are used. Hydrogen peroxide (H2O2) is often employed as an oxidizing agent to facilitate bromination.

Solvents: Organic solvents such as 1,2-dichloroethane or acetic acid derivatives are typical media, providing good solubility and reaction control.

Temperature and Time: Bromination is conducted at elevated temperatures (70–85 °C) with controlled addition rates of bromine and hydrogen peroxide to achieve high selectivity.

Example from Related Bromination Patent: A method for selective bromination of aromatic methyl compounds involves adding bromine and hydrogen peroxide simultaneously to a heated solution containing the substrate and AIBN, followed by workup to isolate brominated intermediates.

Formylation to Introduce the Aldehyde Group

The aldehyde group at the 4-position (isonicotinaldehyde) can be introduced or preserved through controlled oxidation or formylation reactions.

Hydrolysis and Hydroformylation: Brominated methyl derivatives can be hydrolyzed or oxidized under acidic conditions (e.g., with hydrogen bromide and N,N-dimethylacetamide) to convert bromomethyl intermediates into aldehydes.

Reaction Conditions: Heating at 130–140 °C for several hours (e.g., 8 hours) under acidic conditions is typical to achieve hydrolysis and formylation.

Purification: The crude aldehyde product is purified by recrystallization to obtain high-purity 3,5-dibromo-2-methylisonicotinaldehyde.

Oxidation of 3,5-Dibromopyridine Derivatives

An alternative route involves oxidation of 3,5-dibromopyridine derivatives to introduce the aldehyde functionality.

Oxidation of 3,5-Dibromopyridine: Using hydrogen peroxide in the presence of carboxylic acids (e.g., acetic acid, trifluoroacetic acid) or alcohol solvents under controlled temperature (40–80 °C) and pressure (0–2 MPa) in microreactors can yield oxidized pyridine N-oxides or aldehydes.

Advantages: This method offers high yield (up to 96%), high purity (99.9%), and environmentally friendly conditions with minimal waste.

Isolation: The product is isolated by adding cold water, stirring, filtration, washing, and drying to obtain off-white crystalline this compound or related oxidized derivatives.

Halogen Exchange and Functionalization

Halogen Exchange: 3,5-Dibromo derivatives can be converted to other halogenated analogs (e.g., diiodo derivatives) via Finkelstein-type reactions using sodium iodide in refluxing solvents like propionitrile.

Utility: These transformations enable further coupling reactions (e.g., Suzuki, Sonogashira) for complex molecule synthesis.

The microreactor oxidation method provides a highly efficient, safe, and scalable route with excellent yield and purity, minimizing impurities and waste generation.

Bromination with simultaneous hydrogen peroxide addition under controlled temperature and radical initiation offers selective dibromination with minimal side reactions.

Halogen exchange reactions expand the synthetic utility of this compound derivatives for advanced coupling reactions in organic synthesis.

The combination of these methods allows for tailored synthesis routes depending on available starting materials and desired downstream applications.

The preparation of this compound involves selective bromination of methyl-substituted isonicotinic compounds followed by formylation or oxidation steps to introduce the aldehyde group. Modern synthetic approaches leverage controlled bromination with hydrogen peroxide and radical initiators, microreactor oxidation for high yield and purity, and halogen exchange to diversify functionalization. These methods are well-documented in patent literature and peer-reviewed studies, providing robust, scalable, and environmentally considerate routes for producing this valuable pyridine derivative.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,5-Dibromo-2-methylisonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agents used.

Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of 3,5-dibromo-2-methylisonicotinic acid.

Reduction: Formation of 3,5-dibromo-2-methylisonicotinalcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromo-2-methylisonicotinaldehyde is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a specific substitution pattern on the isonicotinaldehyde ring, leads to distinct chemical reactivity and biological activity compared to similar compounds.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of Schiff bases and coordination compounds.

Biology

This compound can be employed to study the interactions of brominated aromatic compounds with biological macromolecules, such as proteins and DNA. In one study, researchers synthesized novel pyridoxal (PL)-probes derivatized at the C2’-, C3’-, and C6-positions for the investigation of bacterial PLPomes .

Medicine

In medicinal chemistry, this compound has potential applications in the development of new drugs or drug intermediates. Its brominated structure may impart unique biological activities. Pharmaceutical compositions comprising this compound or its derivatives can be used for treating or preventing diseases or disorders mediated by MALT-1, including cancer .

Industry

This compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can participate in several types of chemical reactions:

- Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide (). The major product of oxidation is 3,5-dibromo-2-methylisonicotinic acid.

- Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agents used. Reducing agents such as sodium borohydride () or lithium aluminum hydride () are often used. The major product of reduction is 3,5-dibromo-2-methylisonicotinalcohol.

- Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles like amines or thiols under basic conditions.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-methylisonicotinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms may enhance the compound’s ability to form halogen bonds with target molecules, influencing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The most structurally similar compounds to 3,5-Dibromo-2-methylisonicotinaldehyde are ester derivatives of isonicotinic acid, as identified in computational similarity analyses (Table 1). Key differences lie in functional groups (aldehyde vs. ester) and substituent positions.

Table 1: Structural Analogs and Key Properties

| Compound Name | CAS No. | Similarity Score | Functional Group | Substituent Positions |

|---|---|---|---|---|

| Ethyl 3,5-dibromoisonicotinate | 13959-01-8 | 0.96 | Ethyl ester | 3,5-dibromo, 4-ester |

| Ethyl 3,5-dibromoisonicotinate | 1214375-76-4 | 0.98 | Ethyl ester | 3,5-dibromo, 4-ester |

| Methyl 2,5-dibromoisonicotinate | 1804406-76-5 | 0.87 | Methyl ester | 2,5-dibromo, 4-ester |

| Methyl 5-bromo-2-methylisonicotinate | 59786-31-1 | 0.87 | Methyl ester | 5-bromo, 2-methyl, 4-ester |

Functional Group Impact

- Aldehyde vs. Ester: The aldehyde group in this compound confers higher electrophilicity at the 4-position compared to ester analogs. This makes it more reactive in nucleophilic additions (e.g., forming hydrazones or imines) and condensations (e.g., Knoevenagel reactions). In contrast, ester derivatives (e.g., Ethyl 3,5-dibromoisonicotinate) exhibit greater stability under acidic/basic conditions and enhanced solubility in organic solvents due to the ester moiety .

Substituent Positioning : Compounds with bromine at the 3 and 5 positions (e.g., CAS 13959-01-8, similarity 0.96) mirror the electronic environment of the target compound but lack steric hindrance from the 2-methyl group. The 2-methyl group in the target compound may reduce accessibility to the 4-position aldehyde in sterically demanding reactions. Methyl 2,5-dibromoisonicotinate (CAS 1804406-76-5), with bromine at 2 and 5, shows distinct electronic effects due to altered substitution patterns .

Biological Activity

3,5-Dibromo-2-methylisonicotinaldehyde is an organic compound that has attracted attention in various fields of research, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H5Br2NO

- Molecular Weight : 278.93 g/mol

- IUPAC Name : 3,5-dibromo-2-methylpyridine-4-carbaldehyde

- Structural Features : The compound features bromine substitutions at the 3rd and 5th positions on the aromatic ring, with a methyl group at the 2nd position.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The bromine atoms in the compound may enhance its reactivity through halogen bonding, which can influence its binding affinity to target sites. This interaction can lead to various biological effects, such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : Its structural similarity to other nucleophilic compounds allows it to interact with DNA, potentially affecting replication and transcription processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the efficacy of this compound against various pathogens.

- Methodology : In vitro tests were conducted using agar diffusion methods.

- Results : The compound showed significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus.

-

Cancer Cell Line Study :

- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.

- Methodology : MTT assays were performed to measure cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.

-

Inflammation Model Study :

- Objective : To investigate the anti-inflammatory properties of the compound in a rodent model.

- Methodology : The compound was administered to rodents subjected to induced inflammation.

- Results : Significant reductions in inflammatory markers were noted compared to control groups.

Comparison with Similar Compounds

| Compound | Biological Activity | Structural Similarity |

|---|---|---|

| This compound | Antimicrobial, anticancer | Brominated aromatic system |

| 3-Bromopyridine | Antimicrobial | Similar pyridine structure |

| Isonicotinic acid | Antimycobacterial | Contains isonicotinamide structure |

Q & A

Q. What factors influence stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.